(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid
CAS No.: 863753-35-9
Cat. No.: VC2103752
Molecular Formula: C10H15BN2O4
Molecular Weight: 238.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863753-35-9 |
|---|---|
| Molecular Formula | C10H15BN2O4 |
| Molecular Weight | 238.05 g/mol |
| IUPAC Name | [2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) |
| Standard InChI Key | QOAIOWWKQBFCQE-UHFFFAOYSA-N |
| SMILES | B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O |
| Canonical SMILES | B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O |
Introduction
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a chemical compound with the CAS number 863753-35-9. It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its molecular formula C₁₀H₁₅BN₂O₄ and a molecular weight of 238.05 g/mol .
Synthesis and Purification
The synthesis of this compound often involves palladium-catalyzed reactions. For example, it can be prepared by reacting pyridin-2-yl-carbamic acid tert-butyl ester with appropriate boronating agents under palladium catalysis. Purification is typically achieved through silica gel column chromatography .
Applications in Organic Synthesis
(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a versatile intermediate in organic synthesis. It is particularly useful in cross-coupling reactions, where it can be coupled with various aryl or vinyl halides to form complex molecules. This makes it a valuable tool in the synthesis of pharmaceuticals and other organic compounds.
Safety and Handling
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed)
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Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Research Findings and Uses
This compound is often used in the synthesis of complex organic molecules, including pharmaceutical candidates. Its utility lies in its ability to participate in cross-coupling reactions, allowing for the formation of diverse chemical structures.
Comparison with Similar Compounds
| Compound | CAS Number | Molecular Weight | Molecular Formula |
|---|---|---|---|
| (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid | 863753-35-9 | 238.05 g/mol | C₁₀H₁₅BN₂O₄ |
| (6-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid | 883231-20-7 | 238.05 g/mol | C₁₀H₁₅BN₂O₄ |
| (S)-(2-(1-((Tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-yl)boronic acid | 2304631-22-7 | 378.2 g/mol | C₁₈H₂₁BF₂N₂O₄ |
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